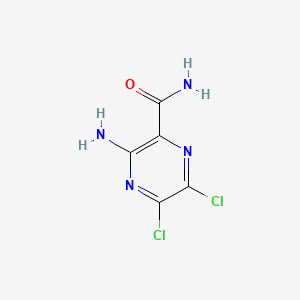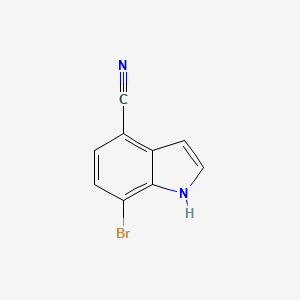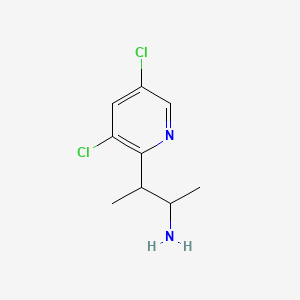
3-(3,5-Dichloropyridin-2-YL)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dichloropyridin-2-YL)butan-2-amine, also known as DCYB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DCYB is a synthetic compound that belongs to the class of pyridine derivatives and has been extensively studied for its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins in the body. In cancer cells, 3-(3,5-Dichloropyridin-2-YL)butan-2-amine has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in the growth and survival of cancer cells.
Biochemical And Physiological Effects
3-(3,5-Dichloropyridin-2-YL)butan-2-amine has been shown to have various biochemical and physiological effects. In cancer cells, 3-(3,5-Dichloropyridin-2-YL)butan-2-amine has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. In addition, 3-(3,5-Dichloropyridin-2-YL)butan-2-amine has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-(3,5-Dichloropyridin-2-YL)butan-2-amine in lab experiments is its synthetic nature, which allows for precise control over its properties and structure. In addition, 3-(3,5-Dichloropyridin-2-YL)butan-2-amine is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 3-(3,5-Dichloropyridin-2-YL)butan-2-amine in lab experiments is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are many potential future directions for the study of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine. One area of research is the development of new anti-cancer agents based on the structure of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine. Another area of research is the study of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine's potential use as an anti-inflammatory agent and its effects on the immune system. Finally, the study of 3-(3,5-Dichloropyridin-2-YL)butan-2-amine's potential use in material science and organic synthesis is an area of research that is currently being explored.
Synthesis Methods
3-(3,5-Dichloropyridin-2-YL)butan-2-amine can be synthesized using various methods, including the Suzuki coupling reaction, which involves the reaction of 3,5-dichloropyridine-2-boronic acid with butan-2-amine in the presence of a palladium catalyst. Other methods include the Buchwald-Hartwig coupling reaction and the Sonogashira coupling reaction.
Scientific Research Applications
3-(3,5-Dichloropyridin-2-YL)butan-2-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-(3,5-Dichloropyridin-2-YL)butan-2-amine has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 3-(3,5-Dichloropyridin-2-YL)butan-2-amine has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
properties
IUPAC Name |
3-(3,5-dichloropyridin-2-yl)butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N2/c1-5(6(2)12)9-8(11)3-7(10)4-13-9/h3-6H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTDXMDSQNFJGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)Cl)Cl)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dichloropyridin-2-YL)butan-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

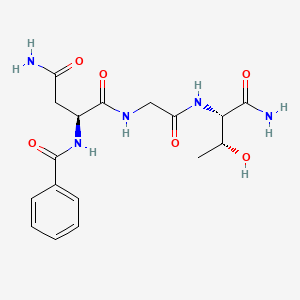
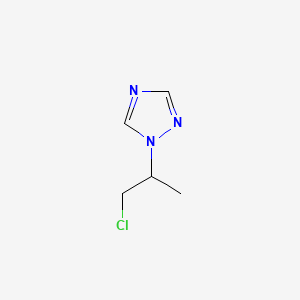
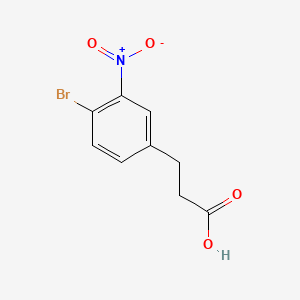


![2-Oxa-6-azaspiro[3.4]octan-7-one](/img/structure/B597332.png)
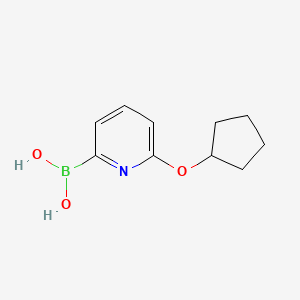
![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-2-amine](/img/structure/B597335.png)


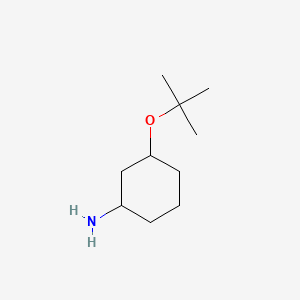
![3-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B597341.png)
